1-Butanone, 3-methyl-2-(1-methylethyl)-1-phenyl-
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Overview
Description
2-Isopropyl-3-methylbutyrophenone is an organic compound with the molecular formula C₁₄H₂₀O It is a ketone derivative, characterized by the presence of an isopropyl group and a methyl group attached to the butyrophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methylbutyrophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of isobutyryl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of 2-Isopropyl-3-methylbutyrophenone follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is carefully monitored to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-3-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-Isopropyl-3-methylbutyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-3-methylbutyrophenone involves its interaction with specific molecular targets. The ketone group can participate in nucleophilic addition reactions, while the phenyl ring can undergo electrophilic substitution. These interactions can influence various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Isopropyl-5-methylphenol: Similar in structure but with different functional groups.
3-Methyl-2-butanone: Shares the butanone structure but lacks the phenyl ring.
1-Phenyl-2-propanone: Similar phenyl and ketone structure but different alkyl groups.
Uniqueness
2-Isopropyl-3-methylbutyrophenone is unique due to its specific combination of isopropyl and methyl groups attached to the butyrophenone structure. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
51556-30-0 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
3-methyl-1-phenyl-2-propan-2-ylbutan-1-one |
InChI |
InChI=1S/C14H20O/c1-10(2)13(11(3)4)14(15)12-8-6-5-7-9-12/h5-11,13H,1-4H3 |
InChI Key |
FYQORWFOIQDIHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)C)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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